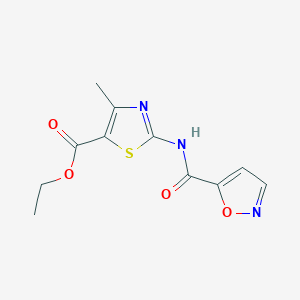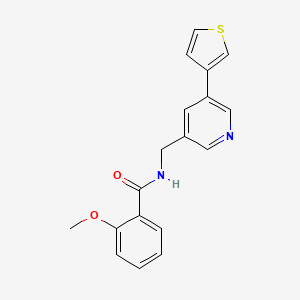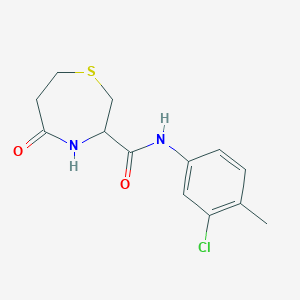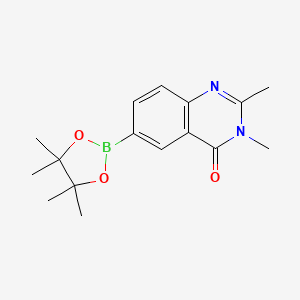![molecular formula C18H18FNO3S2 B3012085 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034604-42-5](/img/structure/B3012085.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H18FNO3S2 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
COX-2 Inhibition
A study on derivatives of benzenesulfonamide, including compounds structurally related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, found that introducing a fluorine atom can significantly enhance COX-2 inhibition while increasing COX1/COX-2 selectivity. This property has been leveraged in the development of potent, selective, and orally active COX-2 inhibitors for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. A notable outcome of this research was the identification of JTE-522, a compound in phase II clinical trials (Hashimoto et al., 2002).
Anticancer Activity
Copper(II)-sulfonamide complexes have shown significant potential in binding to DNA, inducing DNA cleavage, and demonstrating genotoxicity and anticancer activity. These properties are influenced by the sulfonamide derivative, with specific compounds demonstrating a higher affinity for DNA and increased effectiveness in inducing cell death via apoptosis in tumor cells. This research provides a foundation for developing novel anticancer treatments (González-Álvarez et al., 2013).
Inhibition of Kynurenine 3-Hydroxylase
Benzenesulfonamides have also been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a critical role in neurodegenerative diseases. Compounds related to this compound have been synthesized and evaluated, leading to the discovery of high-affinity inhibitors that can effectively increase kynurenic acid concentration in the brain, suggesting a therapeutic potential in the treatment of neurological disorders (Röver et al., 1997).
Photosensitizers for Photodynamic Therapy
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has shown high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. These photosensitizers exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
N-Demethylation of Amides
Research has developed a novel N-demethylation method for N-methyl amides using N-fluorobenzenesulfonimide as an oxidant. This process, facilitated by a copper catalyst, converts amides to carbinolamines and has implications for synthesizing N-demethylated compounds, which are of interest in various chemical synthesis and pharmaceutical applications (Yi et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as zileuton , have been found to target 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid .
Mode of Action
Based on its structural similarity to zileuton , it may act by inhibiting the enzyme 5-lipoxygenase, thereby preventing the formation of leukotrienes . Leukotrienes are substances that induce numerous biological effects including inflammation, edema, mucus secretion, and bronchoconstriction in the airways .
Biochemical Pathways
The inhibition of 5-lipoxygenase leads to a decrease in the production of leukotrienes . This can affect various biochemical pathways involved in inflammation and immune response. The downstream effects can include reduced inflammation, decreased mucus secretion, and relaxation of bronchial muscles .
Result of Action
The inhibition of leukotriene synthesis by this compound can lead to a reduction in inflammation and other immune responses . This can result in relief from symptoms in conditions such as asthma .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c1-12-9-14(7-8-15(12)19)25(22,23)20-11-18(2,21)17-10-13-5-3-4-6-16(13)24-17/h3-10,20-21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOONQUMAMIBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)
![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)
![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)



![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)